molecular formula C13H23NO3 B1380349 Tert-butyl 4-acetylazepane-1-carboxylate CAS No. 1630906-71-6

Tert-butyl 4-acetylazepane-1-carboxylate

Cat. No. B1380349
M. Wt: 241.33 g/mol
InChI Key: ZYNLWRZPRVEDFH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Tert-butyl 4-acetylazepane-1-carboxylate is 1S/C13H23NO3/c1-10(15)11-6-5-8-14(9-7-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 4-acetylazepane-1-carboxylate is a light-red to brown sticky oil to semi-solid substance . It has a molecular weight of 241.33 g/mol . The compound should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Chiral Esters : Tert-butyl 4-acetylazepane-1-carboxylate has been used in the preparation and stereoselective hydrogenation of chiral carboxylates, providing a formal entry to functional anti- and syn-3,5-dihydroxyesters. This process involves the preparation of new tert-butyl carboxylates from chloro-hydroxybutyrate and enolate, followed by hydrogenation with various catalysts to yield diastereomers of hydroxy-tetrahydrofuranyl acetates (Scheffler et al., 2002).

  • Alkylation of Acetates with Alcohols : The compound has been involved in the iridium-catalyzed alpha-alkylation of acetates using primary alcohols and diols, representing a novel method for the synthesis of carboxylates. This alkylation process uses tert-BuOK and IrCl(cod) to produce esters like tert-butyl hexanoate and di-tert-butyl tridecanoate (Iuchi, Obora, & Ishii, 2010).

  • Synthesis of Anticancer Intermediates : Tert-butyl 4-acetylazepane-1-carboxylate is a crucial intermediate for small molecule anticancer drugs. The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate from commercially available piperidin-4-ylmethanol includes steps like nucleophilic substitution, oxidation, halogenation, and elimination reactions (Zhang et al., 2018).

  • Molecular Structure Studies : The crystal and molecular structure of tert-butyl 4-acetylazepane-1-carboxylate derivatives have been reported, providing insights into bond lengths, angles, and molecular packing, which are essential for understanding the chemical and physical properties of these compounds (Mamat, Flemming, & Köckerling, 2012).

  • Anticorrosive Applications : Tert-butyl 4-acetylazepane-1-carboxylate derivatives have been studied for their anticorrosive behavior on carbon steel in corrosive media. The compound showed a significant inhibition efficiency, indicating its potential use as a corrosion inhibitor (Praveen et al., 2021).

Safety And Hazards

Tert-butyl 4-acetylazepane-1-carboxylate is classified under the GHS07 hazard class . The compound carries the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves .

Future Directions

The future directions for Tert-butyl 4-acetylazepane-1-carboxylate are not explicitly mentioned in the available resources. As a chemical compound, its future applications would depend on ongoing research and development in relevant fields. It’s worth noting that the compound is available for purchase from various chemical suppliers, indicating its use in scientific research or industrial applications .

properties

IUPAC Name

tert-butyl 4-acetylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-10(15)11-6-5-8-14(9-7-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNLWRZPRVEDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-acetylazepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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